N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a 4-chlorobenzyl carboxamide moiety at position 3. This compound shares structural homology with antitumor agents reported in recent literature, particularly those targeting tyrosine kinases or inducing apoptosis in cancer cell lines . The dual chloro-substitution on both the benzyl and phenyl groups may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N5O/c22-16-5-3-14(4-6-16)12-25-21(29)19-20(15-2-1-11-24-13-15)28(27-26-19)18-9-7-17(23)8-10-18/h1-11,13H,12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIORLDBPDNSFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. N-Benzyl-1-(4-Chlorophenyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxamide This analog replaces the 4-chlorobenzyl group with a plain benzyl moiety.
b. Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
Replacing the carboxamide with an ester group (as in this compound) reduces hydrogen-bonding capacity, which may lower solubility and target affinity. Despite this, it exhibits moderate growth inhibition (GP = 70.94%) against NCI-H522 lung cancer cells, indicating the pyridin-3-yl and triazole core contribute significantly to activity . The target carboxamide derivative may improve potency due to stronger interactions with enzymatic active sites.
c. 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
This analog substitutes the pyridin-3-yl group with a trifluoromethyl moiety and lacks the benzyl carboxamide. It demonstrates high activity (GP = 68.09%) against NCI-H522 cells, highlighting the importance of the 4-chlorophenyl group in cytotoxicity. The trifluoromethyl group’s electronegativity may enhance metabolic resistance compared to pyridinyl substituents .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unspecified, but analogs with dual chloro-substitutions (e.g., compound 3b in ) exhibit higher melting points (~170°C), suggesting increased crystallinity due to halogen interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
